Structural Elucidation of 4-Allyl-4-ethylcyclohex-2-enone: A Comprehensive NMR Analysis Guide
Structural Elucidation of 4-Allyl-4-ethylcyclohex-2-enone: A Comprehensive NMR Analysis Guide
An in-depth technical analysis and methodological guide for the structural elucidation of 4-allyl-4-ethylcyclohex-2-enone.
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Introduction and Chemical Context
The construction of chiral quaternary stereocenters remains a formidable challenge in synthetic organic chemistry. 4,4-Disubstituted cyclohexenones, such as (R)-4-allyl-4-ethylcyclohex-2-en-1-one (CAS No. 122444-62-6), serve as highly versatile building blocks for the total synthesis of complex terpenes and alkaloids[1]. The precise structural elucidation of these intermediates is critical, as the spatial arrangement at the C4 position dictates the stereochemical trajectory of downstream functionalizations.
This whitepaper provides a rigorous framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-allyl-4-ethylcyclohex-2-enone. By synthesizing empirical spectral data with the underlying quantum mechanical and electronic principles, this guide empowers researchers to confidently assign complex overlapping signals and validate the stereochemical integrity of their synthetic workflows.
Synthetic Workflow and Causality
The most robust route to highly enantioenriched 4,4-dialkylcyclohexenones relies on the asymmetric alkylation of chiral bicyclic lactams, a methodology pioneered by A. I. Meyers[1][2]. The process involves the sequential alkylation of a chiral lactam template, followed by a controlled reduction and hydrolysis sequence.
Causality in Reagent Selection: The reduction of the dialkylated bicyclic lactam to the target enone utilizes sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)[3]. Red-Al is specifically chosen over standard lithium aluminum hydride (LiAlH 4 ) because its steric bulk and attenuated reactivity allow for the selective reduction of the lactam carbonyl to a carbinolamine intermediate at low temperatures ( −78 °C to RT) without over-reducing the sensitive isolated allyl double bond or the latent enone system[4].
Synthetic workflow for 4-allyl-4-ethylcyclohex-2-enone via chiral bicyclic lactams.
Spectroscopic Analysis: 1 H NMR
The 1 H NMR spectrum of 4-allyl-4-ethylcyclohex-2-enone presents a textbook example of anisotropic deshielding and mesomeric effects. The data below is derived from high-purity samples analyzed at 270 MHz in CDCl 3 [4].
1 H NMR Data Summary
Table 1: 1 H NMR Assignments (270 MHz, CDCl 3 ) [4][5]
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| C8 | 0.95 | t | 3H | 7.6 | Ethyl terminal -CH 3 |
| C7 | 1.49–1.57 | m | 2H | - | Ethyl internal -CH 2 - |
| C5 | 1.87 | t | 2H | 6.8 | Ring -CH
2
|
| C9 | 2.23 | d | 2H | 6.6 | Allyl -CH 2 - |
| C6 | 2.45 | t | 2H | 6.8 | Ring -CH
2
|
| C11 | 5.07–5.14 | m | 2H | - | Allyl terminal =CH 2 |
| C10 | 5.65–5.82 | m | 1H | - | Allyl internal -CH= |
| C2 | 5.94 | d | 1H | 10.3 | Ring =CH ( α to C=O) |
| C3 | 6.71 | d | 1H | 10.3 | Ring =CH ( β to C=O) |
Causality of Chemical Shifts
-
The Enone System (C2 vs. C3): The β -proton (C3, δ 6.71) is significantly deshielded compared to the α -proton (C2, δ 5.94). This is a direct consequence of the resonance structures of the α,β -unsaturated ketone, which place a partial positive charge on the β -carbon, withdrawing electron density from the attached proton and shifting it downfield. The 10.3 Hz coupling constant is characteristic of a cis-alkene within a six-membered ring.
-
Diastereotopic Allyl Protons: The allyl methylene protons (C9, δ 2.23) appear as a doublet ( J=6.6 Hz) due to coupling with the adjacent methine proton (C10). Because they are adjacent to a chiral quaternary center (C4), these protons are technically diastereotopic and could exhibit complex multiplet splitting at higher magnetic field strengths (e.g., 600 MHz).
Spectroscopic Analysis: 13 C NMR
While 1 H NMR provides connectivity, 13 C NMR is essential for confirming the carbon skeleton, particularly the critical quaternary stereocenter at C4. The following table outlines the expected 13 C chemical shifts based on empirical additivity rules and structurally analogous 4,4-disubstituted cyclohexenones[2][6].
13 C NMR Data Summary
Table 2: Expected 13 C NMR Assignments (67.5 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Rationale / Causality |
| C1 | ~199.5 | C=O | Conjugated ketone carbonyl; shielded relative to saturated ketones (~210 ppm) due to π -delocalization. |
| C3 | ~155.0 | CH | β -carbon of enone; highly deshielded by resonance electron withdrawal. |
| C10 | ~133.5 | CH | Internal olefinic carbon of the isolated allyl group. |
| C2 | ~128.0 | CH | α -carbon of enone; shielded relative to C3 due to resonance electron donation. |
| C11 | ~118.5 | CH 2 | Terminal olefinic carbon of the allyl group. |
| C4 | ~42.0 | C | Quaternary stereocenter; diagnostic peak for successful dialkylation. |
| C9 | ~41.5 | CH 2 | Allylic methylene attached to the quaternary C4. |
| C6 | ~36.0 | CH 2 | Ring methylene α to the carbonyl; deshielded by inductive effects. |
| C5 | ~31.5 | CH 2 | Ring methylene adjacent to C4. |
| C7 | ~29.0 | CH 2 | Ethyl methylene attached to C4. |
| C8 | ~8.5 | CH 3 | Terminal ethyl methyl group. |
Advanced 2D NMR Verification (HMBC)
To unambiguously assign the C4 quaternary center, researchers must rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. The C4 carbon will show strong 2J and 3J correlations with the surrounding proton networks, serving as the "anchor point" of the molecule.
Key HMBC (1H-13C) correlations establishing the C4 quaternary stereocenter.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocol outlines the generation and analytical preparation of the enone, incorporating self-validating quality control checkpoints.
Protocol 1: Red-Al Reduction and Enone Isolation
-
Preparation: In an oven-dried, 500-mL round-bottomed flask under argon, dissolve the dialkylated bicyclic lactam (23.7 mmol) in anhydrous toluene (300 mL)[1].
-
Reduction: Cool the solution to −78 °C using a dry ice–acetone bath. Slowly add a 1 M solution of Red-Al in toluene (55.0 mmol) via syringe[3]. Causality: The slow addition prevents localized exothermic spikes that could lead to over-reduction of the enone to an allylic alcohol.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 72 hours.
-
Hydrolysis: Quench the reaction and dissolve the residue in ethanol (250 mL). Add a 1 M aqueous solution of tetrabutylammonium dihydrogen phosphate (80 mL) and reflux for 24 hours[1]. Causality: The mildly acidic phosphate buffer facilitates the hydrolysis of the intermediate carbinolamine to the enone without causing acid-catalyzed isomerization of the double bonds.
-
Purification: Extract with chloroform, wash with brine, dry over MgSO 4 , and concentrate. Distill the product rapidly in a Kugelrohr apparatus at 3.5 mm Hg and 115 °C[4].
-
Self-Validation Checkpoint: Analyze the distillate by Gas Liquid Chromatography (GLC). The product should be ≥ 93% pure. If significant polymerization is observed, the distillation was performed too slowly[5].
-
Protocol 2: NMR Sample Preparation and Acquisition
-
Solvent Selection: Weigh 15–20 mg of the purified enone into a clean glass vial. Dissolve completely in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v Tetramethylsilane, TMS). Causality: CDCl 3 provides the necessary deuterium lock signal, while TMS serves as the internal chemical shift reference ( δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of exactly 4–5 cm to optimize magnetic field shimming.
-
Acquisition ( 1 H): Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.
-
Acquisition ( 13 C): For 13 C NMR, increase the sample concentration to 40–50 mg. Acquire using a power-gated decoupling sequence (zgpg30) with a minimum of 512 scans. Causality: The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the quaternary C4 carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons.
References
- EvitaChem Compound Database. "4-Allyl-4-ethylcyclohex-2-enone. CAS No.: 122444-62-6." EvitaChem.
- Meyers, A. I., & Berney, D. "Asymmetric Synthesis of 4,4-Dialkylcyclohexenones from Chiral Bicyclic Lactams: (R)-4-Ethyl-4-allyl-2-cyclohexen-1-one." Organic Syntheses, Coll. Vol. 8, p. 241 (1993); Vol. 69, p. 55 (1990).
- Meyers, A. I., Lefker, B. A., Wanner, K. T., & Aitken, R. A. "An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity." The Journal of Organic Chemistry, 1986, 51(10), 1936-1938.
